1,2-Benzene-D4-diamine

描述

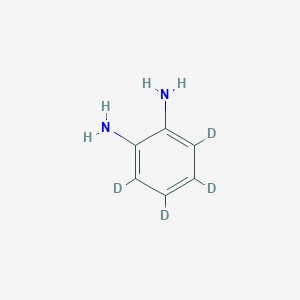

Structure

3D Structure

属性

IUPAC Name |

3,4,5,6-tetradeuteriobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291765-93-0 | |

| Record name | 1,2-DIAMINOBENZENE (D4, 98%) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1,2-Benzene-D4-diamine: Properties, Structure, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling with 1,2-Benzene-D4-diamine

In the landscape of modern chemical and pharmaceutical research, precision and accuracy are paramount. Stable isotope labeling is a powerful technique that provides an unparalleled level of insight into reaction mechanisms, metabolic pathways, and quantitative analysis. 1,2-Benzene-D4-diamine, a deuterated analogue of o-phenylenediamine, stands out as a critical tool in this domain.[1][] In this molecule, the four hydrogen atoms on the benzene ring are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This seemingly subtle modification, which increases the molecular mass by four Daltons while preserving the chemical reactivity of its non-deuterated counterpart, makes it an invaluable asset for a range of sophisticated applications.[1] This guide provides a comprehensive overview of the chemical properties, structure, and multifaceted applications of 1,2-Benzene-D4-diamine, with a particular focus on its role in drug discovery and development.

Chemical Structure and Physicochemical Properties

1,2-Benzene-D4-diamine, with the chemical formula C₆D₄(NH₂)₂, is an aromatic diamine where the ortho-disposed amino groups are attached to a perdeuterated benzene ring.[1] This isotopic enrichment, typically ≥ 98 atom % D, is the cornerstone of its utility.[1]

Table 1: Physicochemical Properties of 1,2-Benzene-D4-diamine and its Non-Labeled Analogue

| Property | 1,2-Benzene-D4-diamine | o-Phenylenediamine (Non-labeled) |

| CAS Number | 291765-93-0[1][3] | 95-54-5[3][4] |

| Molecular Formula | C₆D₄(NH₂)₂[1][3] | C₆H₈N₂[4] |

| Molecular Weight | 112.17 g/mol [1] | 108.14 g/mol [5] |

| Appearance | Off-white to pale brown crystalline solid[6] | Colorless monoclinic crystals, darkens on exposure to air[5][7] |

| Melting Point | Not explicitly reported, but expected to be very close to the non-labeled compound. | 102-104 °C[4] |

| Boiling Point | Not explicitly reported, but expected to be very close to the non-labeled compound. | 252-258 °C[4] |

| Solubility | Slightly soluble in cold water; soluble in hot water, alcohol, ether, and chloroform.[7] | Slightly soluble in cold water, more soluble in hot water; soluble in alcohol, ether, chloroform.[7] |

| Stability | Stable under inert and dry conditions; slowly oxidizes in air or light.[1] | Oxidizes on exposure to air and light.[7] |

The chemical reactivity of 1,2-Benzene-D4-diamine is virtually identical to that of o-phenylenediamine, allowing for its direct substitution in established synthetic pathways.[1] The primary distinction lies in the kinetic isotope effect, a phenomenon that will be discussed in detail later in this guide.

Synthesis of 1,2-Benzene-D4-diamine: A Representative Approach

The preparation of deuterated aromatic compounds often involves hydrogen-deuterium (H/D) exchange reactions on the corresponding non-labeled substrate. These reactions are typically catalyzed by acids or transition metals, using a deuterium source like heavy water (D₂O) or deuterated acids.

A common strategy for the synthesis of 1,2-Benzene-D4-diamine involves an acid-catalyzed H/D exchange. The process leverages the activation of the aromatic ring by the amino groups, which facilitates electrophilic substitution.

Experimental Protocol: Acid-Catalyzed H/D Exchange

The following is a representative, generalized protocol based on established methods for deuterating aromatic amines.[8]

-

Reaction Setup : In a sealed reaction vessel, dissolve o-phenylenediamine in a deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), which acts as both the solvent and the deuterium source. Alternatively, a strong deuterated acid like D₂SO₄ can be used as a catalyst in a solvent like D₂O.[8][9]

-

Heating : The mixture is heated to an elevated temperature (e.g., 100-150 °C) for a prolonged period (several hours to days) to facilitate the exchange of all four aromatic protons with deuterium. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Work-up : After cooling to room temperature, the reaction mixture is carefully neutralized with a base (e.g., NaHCO₃ or Na₂CO₃ solution).

-

Extraction : The deuterated product is extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.

-

Purification : The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 1,2-Benzene-D4-diamine.

Spectroscopic Characterization

The structure and isotopic enrichment of 1,2-Benzene-D4-diamine are confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M+) at m/z 112.17, which is 4 mass units higher than the non-deuterated analogue (m/z 108.14). This mass shift is a direct confirmation of the incorporation of four deuterium atoms.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is characterized by the absence of signals in the aromatic region (typically around δ 6.7 ppm for o-phenylenediamine). The only signals present will be from the amino (-NH₂) protons, which may appear as a broad singlet. The exact chemical shift of the amino protons can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will be similar to that of o-phenylenediamine, but the signals for the deuterated carbons will appear as multiplets due to C-D coupling and will have a slightly different chemical shift due to the isotopic effect. The signals will also be of lower intensity. For o-phenylenediamine, the typical chemical shifts are around δ 115.7 (C3/C6), 119.3 (C4/C5), and 133.0 (C1/C2) ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic N-H stretching vibrations for the primary amine groups. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated compound.

Core Applications in Research and Development

The unique properties of 1,2-Benzene-D4-diamine make it a versatile tool in various scientific disciplines.

Internal Standard in Quantitative Mass Spectrometry

One of the most significant applications of 1,2-Benzene-D4-diamine is as an internal standard for the quantification of o-phenylenediamine or its derivatives in complex matrices using mass spectrometry (LC-MS).[] An ideal internal standard should have physicochemical properties nearly identical to the analyte to compensate for variations during sample preparation, chromatography, and ionization.[10] Deuterated standards are considered the "gold standard" because they co-elute with the analyte and experience the same matrix effects and ionization suppression or enhancement.[10]

The known concentration of the spiked 1,2-Benzene-D4-diamine allows for accurate quantification of the unlabeled analyte by comparing their respective peak areas in the mass chromatogram.

Mechanistic and Kinetic Isotope Effect Studies

The replacement of hydrogen with deuterium can alter the rate of reactions where the cleavage of a C-H bond is the rate-determining step. This is known as the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy to break. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain valuable insights into reaction mechanisms. For aromatic amines, this is particularly relevant in studying metabolic pathways mediated by enzymes like Cytochrome P450, where aromatic hydroxylation and N-dealkylation are common. A significant KIE upon deuteration of the aromatic ring can indicate that C-H bond cleavage is involved in the rate-limiting step of a metabolic transformation.

Precursor for Synthesizing Deuterated Compounds

1,2-Benzene-D4-diamine is a valuable building block for the synthesis of more complex deuterated molecules.[1] Its two adjacent amino groups make it an excellent precursor for a variety of heterocyclic compounds, such as:

-

Benzimidazoles : By condensation with aldehydes or carboxylic acids.

-

Quinoxalines : By reaction with 1,2-dicarbonyl compounds.

-

Benzotriazoles : Through diazotization.

These deuterated heterocycles are important in pharmaceutical research for developing new drug candidates with potentially improved metabolic profiles. Deuteration at specific sites can slow down metabolism, leading to increased drug exposure and potentially allowing for lower or less frequent dosing.

Polymer and Materials Science

In materials science, deuterated monomers like 1,2-Benzene-D4-diamine are used to synthesize labeled polymers. These polymers are studied using techniques like neutron scattering to investigate their structure and dynamics, as the difference in scattering cross-sections between hydrogen and deuterium provides enhanced contrast.

Conclusion

1,2-Benzene-D4-diamine is more than just a labeled version of a common chemical. It is a precision tool that enables researchers to probe the intricacies of chemical and biological systems with a high degree of confidence. Its role as a superior internal standard in quantitative analysis ensures data reliability, while its application in mechanistic studies provides fundamental insights into reaction pathways. As the demand for more effective and safer pharmaceuticals continues to grow, the strategic use of deuterated building blocks like 1,2-Benzene-D4-diamine in drug discovery and development will undoubtedly continue to expand, offering a pathway to novel therapeutics with optimized pharmacokinetic properties.

References

- Google Patents. (n.d.). Method for preparing deuterated aromatic compounds.

- Google Patents. (n.d.). Method for preparing deuterated aromatic compounds.

- Google Patents. (n.d.). Method for preparing deuterated aromatic compounds.

-

ACS Publications. (n.d.). A convenient preparation of deuterated aromatic compounds | The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Research and Reviews. (2016). Microwave Promoted Metal Free Deuteration of Anilines by I/D Exchange with D2O as a Deuterium Source. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2021). Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanistic studies and proposed mechanism a, Aniline in D2O and.... Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). o-Phenylenediamine. Retrieved January 12, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). 1,2-Benzene-d4-diamine | CAS 291765-93-0. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Bioactive Phenylenediamine Derivatives of Dehydroacetic Acid: Synthesis, Structural Characterization and Deuterium Isotope Effects. Retrieved January 12, 2026, from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2002). Poly(1,2‐diaminobenzene) and poly(1,3‐diaminobenzene): Synthesis, characterization, and properties. Retrieved January 12, 2026, from [Link]

-

ChemicalLand21. (n.d.). o-PHENYLENEDIAMINE. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). o-Phenylenediamine. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 291765-93-0 | Product Name : 1,2-Phenylenediamine-d4. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters.pdf. Retrieved January 12, 2026, from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 3. isotope.com [isotope.com]

- 4. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 5. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. o-Phenylenediamine CAS#: 95-54-5 [m.chemicalbook.com]

- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 10. tn-sanso.co.jp [tn-sanso.co.jp]

An In-Depth Technical Guide to the Synthesis and Purification of 1,2-Phenylenediamine-d4

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2-phenylenediamine-d4, a deuterated aromatic diamine of significant interest to researchers, scientists, and drug development professionals. Its utility as an internal standard in mass spectrometry and as a labeled precursor for mechanistic studies underscores the need for robust and well-documented protocols.[] This document details field-proven methodologies, explains the rationale behind experimental choices, and offers a framework for producing high-purity 1,2-phenylenediamine-d4.

Introduction: The Significance of Deuterated 1,2-Phenylenediamine

1,2-Phenylenediamine, also known as ortho-phenylenediamine (OPD), is a crucial building block in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals and dyes.[2][3] The deuterated isotopologue, 1,2-phenylenediamine-d4, in which four hydrogen atoms on the aromatic ring are replaced with deuterium, offers unique advantages.[][4] The deuterium labeling provides a distinct isotopic signature that allows for its use as an internal standard in quantitative mass spectrometry, improving analytical accuracy by correcting for matrix effects.[] Furthermore, it serves as a valuable tool in metabolic studies and for elucidating reaction mechanisms through kinetic isotope effect studies.[]

Synthesis of 1,2-Phenylenediamine-d4

The synthesis of 1,2-phenylenediamine-d4 is typically achieved through a two-step process: the deuteration of a suitable precursor followed by the reduction of nitro groups. A common and effective strategy involves the acid-catalyzed hydrogen-deuterium (H-D) exchange on an aromatic amine precursor, followed by the reduction of a dinitro-aromatic compound.

Step 1: Deuteration of an Aromatic Precursor

Acid-catalyzed H-D exchange is a powerful method for incorporating deuterium into aromatic rings.[5] The reaction proceeds via an electrophilic aromatic substitution mechanism, where deuterons replace protons at electron-rich positions on the aromatic ring.[5]

Rationale for Reagent Selection:

-

Deuterated Trifluoroacetic Acid (CF₃COOD): This reagent is a highly effective and versatile deuterating agent for various aromatic systems.[5] It can be prepared in an anhydrous fashion from trifluoroacetic anhydride and deuterium oxide (D₂O), ensuring a high concentration of deuterium for the exchange reaction.[5]

-

Deuterated Trifluoromethanesulfonic Acid (CF₃SO₃D): This reagent, also known as [D]triflic acid, facilitates direct electrophilic deuteration of aromatic amines under mild conditions, often at room temperature, leading to a high degree of deuteration in short reaction times.[6][7]

Experimental Protocol: Acid-Catalyzed H-D Exchange

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chosen aromatic precursor (e.g., 1,2-dinitrobenzene).

-

Reagent Addition: Carefully add deuterated trifluoroacetic acid or deuterated trifluoromethanesulfonic acid to the flask. The acid often serves as both the solvent and the deuterium source.[6]

-

Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the chosen acid and substrate) for a specified duration (typically several hours).[6][7] The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of aromatic proton signals.

-

Work-up: After the reaction is complete, carefully quench the reaction by pouring the mixture over ice-cold deuterated water (D₂O). Neutralize the solution with a suitable base (e.g., sodium carbonate or sodium bicarbonate) until the pH is neutral or slightly basic.

-

Extraction: Extract the deuterated product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude deuterated product.

Step 2: Reduction of the Deuterated Dinitro-Aromatic Intermediate

The subsequent step involves the reduction of the two nitro groups of the deuterated 1,2-dinitrobenzene to form the corresponding diamine. Catalytic hydrogenation is a widely used and efficient method for this transformation.[8]

Rationale for Catalyst Selection:

-

Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂): These are highly effective and commonly used catalysts for the hydrogenation of nitro groups to amines.[8] They generally provide high yields and clean conversions.

-

Iron in Acidic Media: This is a classic and cost-effective method for nitro group reduction.[8]

Experimental Protocol: Catalytic Hydrogenation

-

Setup: To a hydrogenation vessel, add the crude deuterated 1,2-dinitrobenzene and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) to the mixture.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture vigorously at room temperature or with gentle heating. The reaction is typically complete when hydrogen uptake ceases.

-

Filtration: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1,2-phenylenediamine-d4.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,2-phenylenediamine-d4.

Purification of 1,2-Phenylenediamine-d4

Crude 1,2-phenylenediamine-d4 is often colored due to oxidation by air and may contain residual starting materials or by-products.[2] Purification is crucial to obtain a product of high chemical and isotopic purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Rationale for Solvent Selection:

-

Water: 1,2-Phenylenediamine is soluble in hot water and less soluble in cold water, making water a suitable solvent for recrystallization.[2][9] The addition of activated charcoal can help remove colored impurities.[9]

-

Mixed Solvent Systems: A mixture of solvents, such as ethanol/water or toluene/heptane, can also be employed to achieve optimal solubility characteristics for recrystallization.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude 1,2-phenylenediamine-d4 in a minimum amount of hot solvent (e.g., water). If necessary, add a small amount of activated charcoal to decolorize the solution.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography

For higher purity or to separate closely related impurities, column chromatography can be employed.

Rationale for Stationary and Mobile Phase Selection:

-

Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like 1,2-phenylenediamine.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is adjusted to achieve good separation of the desired product from impurities.

Purification Workflow Diagram

Caption: General workflow for the purification of 1,2-phenylenediamine-d4.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 1,2-phenylenediamine-d4.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To confirm the structure and assess the degree of deuteration. | The spectrum should show the absence or significant reduction of signals corresponding to the aromatic protons. Residual signals can be used to quantify the isotopic purity.[10] |

| ¹³C NMR Spectroscopy | To confirm the carbon skeleton of the molecule. | The spectrum should be consistent with the structure of 1,2-phenylenediamine.[11] |

| Mass Spectrometry (MS) | To confirm the molecular weight and determine the isotopic distribution. | The mass spectrum will show a molecular ion peak corresponding to the mass of 1,2-phenylenediamine-d4 (C₆H₄D₄N₂), which is approximately 112.17 g/mol .[4] The isotopic pattern will confirm the incorporation of four deuterium atoms.[12][13] |

| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity of the final product. | A single major peak should be observed, indicating a high degree of chemical purity. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | The spectrum will show characteristic N-H stretching and bending vibrations, as well as aromatic C-H (or C-D) and C=C stretching vibrations. |

Isotopic Enrichment Calculation:

The isotopic enrichment can be calculated from both ¹H NMR and mass spectrometry data.

-

From ¹H NMR: The integral of the residual aromatic proton signals is compared to the integral of a known internal standard or the amine proton signals (if they are not exchanged).

-

From Mass Spectrometry: The relative intensities of the molecular ion peaks corresponding to the different deuterated species (d₀, d₁, d₂, d₃, d₄) are used to calculate the percentage of the d₄ isotopologue.[14][15]

Conclusion

The synthesis and purification of 1,2-phenylenediamine-d4 require careful execution of well-established organic chemistry techniques. The acid-catalyzed H-D exchange followed by catalytic hydrogenation provides a reliable route to this valuable isotopically labeled compound. Meticulous purification and comprehensive analytical characterization are paramount to ensure the high quality required for its intended applications in research and development. This guide provides a robust framework for scientists to produce and validate high-purity 1,2-phenylenediamine-d4 for their specific needs.

References

- Giles, R., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749.

- Peraman, R., et al. (2023). Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines. Journal of Labelled Compounds and Radiopharmaceuticals, 66(10), 321-331.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResearchGate. (2025).

- BOC Sciences. Deuteration of Amines and Amides Based on DCL™.

- Wikipedia. Hydrogen–deuterium exchange.

- Chatterjee, B., Krishnakumar, V., & Gunanathan, C. (2021). Selective α-Deuteration of Amines and Amino Acids Using D₂O. Organic Letters, 23(15), 5895–5900.

- BOC Sciences. 1,2-Phenylenediamine-d4.

- BioPharm International. (2018). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.

- Google Patents. (1992).

- ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.

- Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry.

- Google Patents. (1967). US3345413A - Process for purifying a phenylenediamine.

- Wikipedia. o-Phenylenediamine.

- Google Patents. (2024).

- Google Patents. (2003). US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers.

- Google Patents. (2015).

- World Intellectual Property Organization. (2022).

- Development of Flow Synthesis Method for Deuterated Arom

- ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine ?.

- ResearchGate. (2025).

- Google Patents. (2011).

- Wikipedia. Reduction of nitro compounds.

- SpectraBase. (n.d.). 1,2-Phenylenediamine dihydrochloride - Optional[13C NMR] - Spectrum.

- Simson Pharma Limited. (2025).

- Royal Society of Chemistry. (n.d.). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry.

- MDPI. (n.d.).

- ResearchGate. (2025). (PDF)

- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.

- ResearchGate. (n.d.). 1 H NMR spectrum of the ligand.

- Santa Cruz Biotechnology. (n.d.). 1,2-Phenylenediamine-d4.

- ChemicalBook. (n.d.). n,n'-disalicylal-1,2-phenylenediamine(3946-91-6) 1 h nmr.

- Google Patents. (1980). US4207261A - Process for preparing o-phenylenediamine.

- Synthesis of 1,2-phenylenediamine capturing molecule for the detection of diacetyl. (2017).

- ResearchGate. (n.d.). o-Phenylenediamine (1a) and aromatic aldehydes (2a-d) used in this study.

- PubMed. (2015). Differential isotopic enrichment to facilitate characterization of asymmetric multimeric proteins using hydrogen/deuterium exchange mass spectrometry.

- National Institutes of Health. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry.

- Journal of the American Chemical Society. (n.d.). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand.

- The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2.

- ChemicalBook. (n.d.). m-Phenylenediamine(108-45-2) 1H NMR spectrum.

- Benchchem. (n.d.).

- Benchchem. (n.d.). Isotopic Enrichment and Purity Analysis of Ifosfamide-d4: A Technical Guide.

- PubMed. (2004). Determination of Phenylalanine Isotope Ratio Enrichment by Liquid chromatography/time-Of-Flight Mass Spectrometry.

Sources

- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 11. spectrabase.com [spectrabase.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Differential isotopic enrichment to facilitate characterization of asymmetric multimeric proteins using hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time- of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Deuterium-Labeled o-Phenylenediamine: A Technical Guide for Advanced Research Applications

Introduction: The Power of "Heavy" Molecules in Scientific Discovery

In the landscape of modern chemical and biomedical research, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool. This subtle alteration, known as isotopic labeling, imparts a greater mass to the molecule without significantly changing its chemical properties.[1] This mass difference is readily detectable by mass spectrometry and can influence the rates of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[2]

o-Phenylenediamine (OPD), a cornerstone aromatic diamine, is a vital precursor in the synthesis of a wide array of pharmaceuticals, agrochemicals, dyes, and polymers.[3][4] Its deuterated analogue, typically o-phenylenediamine-d4 where the four hydrogens on the benzene ring are replaced with deuterium, offers a unique set of advantages for researchers. This technical guide provides an in-depth exploration of the applications of deuterated o-phenylenediamine in quantitative analysis, mechanistic elucidation, and drug metabolism studies, complete with field-proven insights and detailed experimental frameworks.

Core Application 1: A Superior Internal Standard and Derivatization Agent for Quantitative Analysis

A significant challenge in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is correcting for variability introduced during sample preparation and analysis.[5] Deuterated molecules are considered the gold standard for internal standards because they co-elute with the analyte of interest and exhibit identical ionization behavior in the mass spectrometer, ensuring the most accurate quantification.[6]

o-Phenylenediamine is a well-established derivatization agent for α-keto acids, converting them into stable, fluorescent quinoxalinol products that are readily analyzable by LC-MS.[7] By using deuterated o-phenylenediamine (d-OPD) for this derivatization, a suite of deuterated standards for various α-keto acids can be synthesized in-situ, providing an ideal internal standard for each analyte.[8]

Workflow for α-Keto Acid Quantification using d-OPD Derivatization

Caption: Probing reaction mechanisms using d-OPD.

Experimental Protocol: KIE Study of Benzimidazole Synthesis

-

Parallel Reactions: Set up two parallel reactions under identical conditions (temperature, concentration, solvent).

-

Reaction A: o-phenylenediamine and the chosen aldehyde/carboxylic acid.

-

Reaction B: o-phenylenediamine-d4 and the same aldehyde/carboxylic acid.

-

-

Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction. Quench the reaction (e.g., by rapid cooling or addition of a suitable quenching agent).

-

Analysis: Analyze the aliquots by LC-MS or ¹H NMR to determine the concentration of the benzimidazole product over time.

-

Rate Constant Determination: Plot the concentration of the product versus time for both reactions and determine the initial reaction rates (or the rate constants, k_H and k_D) from the slopes of the curves.

-

KIE Calculation: Calculate the Kinetic Isotope Effect as KIE = k_H / k_D.

Interpretation of Results:

-

KIE ≈ 1: If the calculated KIE is close to 1, it indicates that the C-H bonds on the aromatic ring are not broken in the rate-determining step of the reaction.

-

KIE > 1: A KIE significantly greater than 1 suggests that a C-H bond on the phenyl ring is cleaved during the rate-determining step.

This information is invaluable for optimizing reaction conditions and for a fundamental understanding of the chemical transformation.

Core Application 3: Tracing Metabolic Pathways in Drug Development

Many pharmaceuticals and agrochemicals, such as the widely used benzimidazole fungicides (e.g., carbendazim), contain the benzimidazole core. [2][9]Understanding the metabolic fate of these compounds is crucial for assessing their efficacy and potential toxicity. Deuterated o-phenylenediamine can be used as a stable isotope tracer to synthesize deuterated versions of these active compounds.

By administering the deuterated compound in preclinical studies, researchers can use mass spectrometry to easily distinguish the parent drug and its metabolites from endogenous molecules in biological matrices. This allows for the unambiguous identification of metabolic pathways.

Workflow for a Metabolic Fate Study

Sources

- 1. researchgate.net [researchgate.net]

- 2. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glsciencesinc.com [glsciencesinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children’s exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2-Benzene-D4-diamine for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Deuterium Labeling in Advancing Pharmaceutical Research

In the landscape of modern drug discovery and development, the pursuit of precision and accuracy is paramount. Stable isotope labeling, particularly with deuterium, has emerged as an indispensable tool for elucidating metabolic pathways, quantifying drug exposure, and understanding reaction mechanisms.[1] Among the deuterated building blocks available to chemists, 1,2-Benzene-D4-diamine stands out for its versatility and strategic importance. This guide provides a comprehensive technical overview of 1,2-Benzene-D4-diamine, from its fundamental properties to its practical applications in the synthesis of pharmaceutical standards and its role as an internal standard in bioanalytical assays.

1,2-Benzene-D4-diamine, a deuterated analog of o-phenylenediamine, offers a stable, non-radioactive label that is invaluable in a range of analytical and synthetic applications. Its chemical reactivity mirrors that of its non-deuterated counterpart, allowing for its seamless integration into established synthetic routes. The primary advantage lies in the mass shift it introduces, which is readily detectable by mass spectrometry, providing a clear and unambiguous signal for tracking and quantification.

This guide is designed for researchers, scientists, and drug development professionals who seek to leverage the power of stable isotope labeling to enhance the quality and rigor of their work. We will delve into the essential physicochemical properties of 1,2-Benzene-D4-diamine, provide detailed experimental protocols for its application, and discuss the theoretical underpinnings that make it such a powerful tool in the pharmaceutical sciences.

Physicochemical Properties of 1,2-Benzene-D4-diamine

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. 1,2-Benzene-D4-diamine is a stable, crystalline solid under standard conditions. The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 291765-93-0 | Multiple |

| Molecular Formula | C₆D₄(NH₂)₂ | Multiple |

| Molecular Weight | 112.17 g/mol | Multiple |

| Synonyms | o-Phenylenediamine-d₄, 1,2-Diaminobenzene-d₄ | Multiple |

| Appearance | Off-white to light brown crystalline solid | Multiple |

| Isotopic Purity | Typically ≥98 atom % D | Multiple |

| Solubility | Soluble in hot water and various organic solvents | [2] |

Core Applications in Pharmaceutical Research and Development

The utility of 1,2-Benzene-D4-diamine in the pharmaceutical industry is multifaceted, primarily revolving around two key areas: the synthesis of deuterated pharmaceutical standards and its use as an internal standard in bioanalytical methods.

Synthesis of Deuterated Benzimidazoles: A Key Heterocyclic Scaffold

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antiulcer, anticancer, and antiviral properties. The synthesis of deuterated benzimidazoles is crucial for their use as internal standards in pharmacokinetic studies of their non-deuterated analogs. The general synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[3][4][5]

The following diagram illustrates the general reaction scheme for the synthesis of a 2-substituted-d4-benzimidazole from 1,2-Benzene-D4-diamine and an aromatic aldehyde.

Sources

- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Benzimidazole synthesis [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

Foreword: The Critical Role of Isotopic Purity in Advanced Research

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of 1,2-Benzene-D4-diamine

In the landscape of modern drug development and mechanistic organic chemistry, precision is paramount. Isotopically labeled compounds, such as 1,2-Benzene-D4-diamine, are indispensable tools that provide unparalleled insights into metabolic pathways, reaction kinetics, and as internal standards for quantitative mass spectrometry.[1][2] 1,2-Benzene-D4-diamine, a stable, non-radioactive isotopologue of o-phenylenediamine, offers a 4 Dalton mass shift, enabling clear differentiation from its unlabeled counterpart in mass spectrometry-based assays.[1] Its utility as a precursor for deuterated heterocycles further extends its applicability in pharmaceutical research.[] However, the mere presence of a deuterium label is insufficient; the isotopic purity and the precise level of enrichment are critical quality attributes that dictate the reliability and reproducibility of experimental data. This guide provides a comprehensive technical overview of the synthesis, purification, and rigorous analytical characterization of 1,2-Benzene-D4-diamine, grounded in established scientific principles and field-proven methodologies.

Part 1: Synthesis and Enrichment of 1,2-Benzene-D4-diamine via Acid-Catalyzed Hydrogen-Deuterium Exchange

The synthesis of 1,2-Benzene-D4-diamine with high isotopic enrichment hinges on the principle of electrophilic aromatic substitution, where the hydrogen atoms on the electron-rich benzene ring are exchanged for deuterium atoms from a deuterated source.[4] Acid catalysis facilitates this exchange. A common and effective method involves the use of a deuterated acid in heavy water (D₂O).

Causality Behind Experimental Choices:

-

Choice of Deuterating Agent: A strong deuterated acid, such as deuterated hydrochloric acid (DCl) or deuterated trifluoroacetic acid in D₂O, serves as both the catalyst and the deuterium source, driving the equilibrium towards the deuterated product.[4]

-

Reaction Conditions: Elevated temperatures are employed to overcome the activation energy of the C-H bond cleavage. The reaction is conducted in a sealed vessel to prevent the introduction of atmospheric moisture, which would compete with the deuterated solvent and reduce the isotopic enrichment.

-

Stoichiometry: A significant excess of the deuterated solvent is used to maximize the deuterium incorporation.

Experimental Protocol: Synthesis of 1,2-Benzene-D4-diamine

1. Reaction Setup: a. In a heavy-walled pressure vessel, add o-phenylenediamine (1.0 eq). b. To the vessel, add a 20-fold molar excess of a 35% (w/w) solution of DCl in D₂O. c. Seal the vessel tightly.

2. Reaction Execution: a. Place the sealed vessel in a heating mantle and stir the reaction mixture at 150°C for 48 hours. b. Monitor the reaction progress by taking a small aliquot (if possible), neutralizing it, and analyzing by ¹H-NMR to observe the disappearance of the aromatic proton signals.

3. Work-up and Isolation: a. Cool the reaction vessel to room temperature. b. Carefully open the vessel in a fume hood. c. Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases. d. Extract the product with diethyl ether (3 x 50 mL). e. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,2-Benzene-D4-diamine.

Part 4: Data Presentation and Interpretation

A comprehensive analysis of a batch of 1,2-Benzene-D4-diamine should include a summary of the quantitative data obtained from both qNMR and HRMS.

| Parameter | Method | Result | Specification |

| Chemical Purity | q¹H-NMR | >99.5% | ≥ 98% |

| Isotopic Enrichment (D atom %) | HRMS | 98.5% | ≥ 98% |

| Isotopic Distribution | |||

| d₄ | HRMS | 94.1% | Report |

| d₃ | HRMS | 5.5% | Report |

| d₂ | HRMS | 0.4% | Report |

| d₁ | HRMS | <0.1% | Report |

| d₀ | HRMS | <0.1% | Report |

| Molecular Formula | HRMS | C₆H₄D₄N₂ | Confirmed |

| Monoisotopic Mass | HRMS | 112.0939 | 112.0938 (calculated) |

Conclusion: A Self-Validating System for Ensuring Isotopic Integrity

The robust characterization of 1,2-Benzene-D4-diamine requires a multi-faceted approach that integrates controlled synthesis, meticulous purification, and orthogonal analytical techniques. The protocols outlined in this guide provide a self-validating system: the qNMR confirms the low levels of residual protons, while HRMS provides a detailed picture of the isotopic distribution. This rigorous evaluation ensures that researchers and drug development professionals are equipped with a high-quality, well-characterized reagent, thereby enhancing the integrity and reliability of their scientific endeavors. The principles and methodologies described herein are not only applicable to 1,2-Benzene-D4-diamine but can also be adapted for the characterization of a wide range of isotopically labeled compounds.

References

-

Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. [Link]

-

Purity by Absolute qNMR Instructions. [Link]

-

1,2-Benzene-d4-diamine | CAS 291765-93-0. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. [Link]

-

A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

-

Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. [Link]

-

validate analysis methods: Topics by Science.gov. [Link]

-

Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

-

The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

-

Isotopic Purity Using LC-MS. [Link]

-

Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. [Link]

-

Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

-

TECH NOTE: 24-001. [Link]

-

Deuterated Drugs: Isotope Distribution and Impurity Profiles. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]

-

A Simplified Protocol for the ortho-Deuteration of Acidic Aromatic Compounds in D2O. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246528). [Link]

-

A Simplified Protocol for the ortho-Deuteration of Acidic Aromatic Compounds in D2O. [Link]

-

Acquisition and processing of data for isotope-ratio-monitoring mass spectrometry. [Link]

-

Photocatalyst-free photochemical deuteration via H/D exchange with D2O. [Link]

-

School of Chemistry, Food and Pharmacy. [Link]

-

A Simplified Protocol for the ortho-Deuteration of Acidic Aromatic Compounds in D2O. [Link]

-

Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe–P Pair-Site Catalyst. [Link]

-

1,4-Benzene-d4-diamine | CAS 119516-83-5. [Link]

-

14.17: The Use of Deuterium in ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

NMR Spectroscopy. [Link] -

1,3-Benzene-d4-diamine. [Link]

-

1,2-Dichlorobenzene-D4. [Link]

-

Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. [Link]

- US8455691B2 - Process for the purification of arom

-

How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

Synthesis of Deuterated Enaminones with High Isotopic Fidelity. [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. [Link]

-

Efficient Route to Deuterated Aromatics by the Deamination of Anilines. [Link]

- US3337630A - Process for the purific

-

o-Phenylenediamine. [Link]

Sources

stability and storage conditions for deuterated aromatic amines

An In-Depth Technical Guide to the Stability and Storage of Deuterated Aromatic Amines

Introduction: The Critical Role of Isotopic Integrity

Deuterated aromatic amines are indispensable tools in modern drug development and metabolic research. Their use as internal standards in quantitative bioanalysis by mass spectrometry is foundational to obtaining accurate pharmacokinetic data.[1] Furthermore, the "deuterium switch" approach, where hydrogen atoms at sites of metabolism are replaced with deuterium, can significantly improve a drug's metabolic stability, safety, and efficacy profile due to the kinetic isotope effect (KIE).[2][3] The C-D bond is stronger than the C-H bond, slowing metabolic cleavage and potentially altering metabolic pathways.[2][4]

However, the very utility of these molecules hinges on their chemical and isotopic stability. Degradation of the parent molecule or exchange of the deuterium label back to hydrogen can compromise analytical results and undermine the therapeutic rationale for a deuterated drug candidate. This guide provides a comprehensive overview of the factors governing the stability of deuterated aromatic amines and outlines field-proven protocols for their proper storage and handling to ensure their integrity from synthesis to application.

Section 1: Fundamental Principles of Stability and Degradation

The stability of a deuterated aromatic amine is governed by two distinct but interconnected phenomena: the inherent chemical reactivity of the aromatic amine functional group and the isotopic lability of the deuterium label.

The Aromatic Amine Moiety: An Inherently Reactive Structure

Aromatic amines are susceptible to degradation through several pathways, primarily driven by their electron-rich nature.[5] Understanding these pathways is crucial for mitigating degradation during storage.

-

Oxidation: The lone pair of electrons on the nitrogen atom makes aromatic amines easily oxidizable. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of colored impurities, including nitroso, nitro, and polymeric compounds. This is a primary cause of sample discoloration and degradation.

-

Photodegradation: Aromatic systems are inherently light-sensitive. UV or even ambient light can provide the energy to initiate oxidation or other radical-mediated degradation reactions.[6]

-

Acid/Base Reactivity: As bases, amines will readily react with acidic contaminants. While protonation can sometimes stabilize the amine against oxidation, strong acidic or basic conditions can promote other reactions, including hydrolysis of related functional groups or catalyze hydrogen-deuterium exchange.

Isotopic Stability: The Challenge of Hydrogen-Deuterium (H-D) Exchange

While the C-D bond is kinetically stable, it is not impervious to exchange, particularly under certain conditions. The primary risk is the exchange of a deuterium atom for a proton from the surrounding environment (e.g., trace water, protic solvents).

Key factors influencing H-D exchange include:

-

Position of the Label: Deuterium atoms on heteroatoms (e.g., -ND₂) are extremely labile and will exchange almost instantly with any available protons. Therefore, stable isotope labeling always involves placing deuterium on carbon atoms.[7]

-

Acidity of the C-D Bond: Deuterium atoms on carbons adjacent to activating groups (like the amine itself or other electron-donating groups) or in acidic positions can be more susceptible to exchange, especially under acidic or basic conditions.[8]

-

Solvent and Matrix: Storage in protic solvents (e.g., methanol, water) provides a ready source of protons, increasing the risk of exchange over time. Aprotic solvents are strongly preferred for solutions.[6][9]

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary degradation pathways for deuterated aromatic amines.

Section 2: Critical Factors and Recommended Storage Protocols

Effective storage protocols are designed to mitigate the risks outlined above. The physical state of the compound (solid vs. solution) and the intended duration of storage are the primary determinants of the appropriate conditions.

Temperature

Temperature is a critical factor; higher temperatures accelerate all forms of chemical degradation.[10]

-

General Guideline: Store all deuterated aromatic amines at low temperatures.

-

Long-Term Storage (>6 months): -20°C or -80°C is mandatory to minimize thermal degradation and preserve long-term stability.[9] A study on aromatic amines in urine demonstrated stability for up to 14 months at -70°C.[11]

-

Short-Term Storage (<6 months): Refrigeration at 2°C to 8°C is acceptable for solids and solutions in aprotic solvents.[12]

-

Caution: Avoid repeated freeze-thaw cycles for solutions, as this can introduce moisture via condensation and potentially degrade the compound. Aliquoting solutions into single-use vials is highly recommended.

Light

Protection from light is non-negotiable.

-

Containers: Always use amber glass vials or bottles to block UV and visible light.[12] For highly sensitive compounds, wrapping the container in aluminum foil provides additional protection.

-

Storage Location: Store containers in the dark, such as within a freezer or refrigerator box.

Atmosphere and Moisture

Given their sensitivity to oxidation and the hygroscopic nature of many amines, controlling the atmosphere is essential.[13]

-

Inert Atmosphere: For long-term storage, especially of solids, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice. This displaces oxygen and moisture.

-

Containers: Use containers with tight-fitting seals, such as screw caps with PTFE-lined septa or crimp-sealed vials, to prevent ingress of air and moisture.[13][14]

-

Handling: When handling solids, work quickly in a low-humidity environment or a glove box to minimize exposure to air.

Physical State: Solid vs. Solution

-

Solid Form: Whenever possible, store deuterated aromatic amines as a neat, crystalline solid.[6] Solids have lower molecular mobility, reducing the rate of bimolecular reactions and degradation. They are generally more stable than solutions.

-

Solution Form: If storage in solution is necessary, the choice of solvent is critical.

-

Recommended Solvents: Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, toluene, dichloromethane).

-

Solvents to Avoid: Avoid protic solvents like methanol or water for long-term storage due to the risk of H-D exchange.[6] If a protic solvent is required for an application, prepare the solution fresh.

-

Summary of Recommended Conditions

The following table summarizes the optimal storage conditions.

| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) | Causality & Rationale |

| Temperature | -20°C or -80°C[9] | 2°C to 8°C | Minimizes rates of all chemical degradation reactions. |

| State | Crystalline Solid (preferred)[6] | Solid or Solution in Aprotic Solvent | Reduces molecular mobility and bimolecular degradation. |

| Light | Exclude completely (Amber Vials, Dark)[12] | Exclude completely (Amber Vials, Dark) | Prevents photodegradation and light-catalyzed oxidation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed | Prevents oxidation by displacing atmospheric oxygen.[13] |

| Container | Tightly-sealed Amber Glass Vial (PTFE-lined cap) | Tightly-sealed Amber Glass Vial | Glass is inert; amber color blocks light; tight seal prevents moisture/air ingress.[13] |

| Solvent (if in solution) | Anhydrous Aprotic (e.g., Acetonitrile) | Anhydrous Aprotic | Aprotic nature minimizes the risk of H-D exchange.[9] |

Section 3: Stability Testing and Validation

Trust in analytical data requires verification of the stability of the standards used. A well-designed stability study is a self-validating system that confirms the integrity of your deuterated compound under your specific storage conditions.

Experimental Protocol: Long-Term Stability Assessment

This protocol is designed to assess the stability of a deuterated aromatic amine internal standard in a biological matrix (e.g., plasma) at -80°C.

1. Preparation of Quality Control (QC) Samples: a. Obtain a control biological matrix (e.g., human plasma) free of the analyte. b. Prepare two sets of QC samples at low and high concentrations (e.g., 3x and 0.8x the lower limit of quantification, respectively). c. Spike these QC samples with the deuterated internal standard at its final working concentration.[9] d. Prepare a sufficient number of aliquots for all planned time points.

2. Time Zero (T0) Analysis: a. Immediately after preparation, analyze a set of freshly prepared QC samples (n=5 for each concentration). b. This analysis establishes the baseline response ratio (analyte peak area / internal standard peak area) and confirms the initial integrity of the standard.[9]

3. Storage and Time Point Analysis: a. Store the remaining QC aliquots at the intended long-term storage temperature (e.g., -80°C).[9] b. At predefined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of QC samples from storage. c. Allow samples to thaw completely under controlled conditions. d. Process and analyze the samples using the validated bioanalytical method.

4. Data Evaluation and Acceptance Criteria: a. For each time point, calculate the mean concentration of the QC samples. b. The standard is considered stable if the mean concentration at each time point is within a predefined acceptance criterion, typically ±15% of the nominal (T0) value.[9] c. Additionally, monitor for the appearance of degradation products or any loss in isotopic purity via mass spectrometry.

The workflow for this validation process is illustrated below.

Caption: Experimental workflow for stability testing of deuterated standards.

Conclusion

References

-

Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Moravek. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

-

SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

-

Environmental Health and Safety, University of Colorado Boulder. (n.d.). Guide to Isotope Management In Laboratories. Retrieved from [Link]

-

TEL Technical Note. (n.d.). Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. Retrieved from [Link]

-

Giles, R., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC - NIH. Retrieved from [Link]

-

Lecomte, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science (RSC Publishing). Retrieved from [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved from [Link]

-

ACS Publications. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. Retrieved from [Link]

-

ZEOCHEM. (n.d.). Deuterium Labeled Compounds. ZEOCHEM. Retrieved from [Link]

-

Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Retrieved from [Link]

-

Liu, W., et al. (2025). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. PMC - NIH. Retrieved from [Link]

-

Lecomte, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science (RSC Publishing). DOI:10.1039/D1SC02622D. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Essential deuterated solvents in a variety of packaging styles to suit your usage. Fisher Scientific. Retrieved from [Link]

-

Davis, K., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]

-

Grugni, M., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC - Nature. Retrieved from [Link]

-

Khan, M. A. H., & Zafaryab, M. (2016). Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Amerigo Scientific. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of temperature on amine loss. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). Hydrogen–deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. ResearchGate. Retrieved from [Link]

-

Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Salamandra. Retrieved from [Link]

-

PubMed. (2003). Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Aromatic amine degradation in an UASB/CSTR sequential system treating Congo Red Dye. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. salamandra.net [salamandra.net]

- 4. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. moravek.com [moravek.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. international.skcinc.com [international.skcinc.com]

A Technical Guide to the Safe Handling of 1,2-Benzene-D4-diamine for Research Applications

This guide provides drug development professionals, researchers, and scientists with a comprehensive, in-depth understanding of the safety protocols and handling procedures for 1,2-Benzene-D4-diamine (CAS 291765-93-0). The content moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Compound Profile and Applications

1,2-Benzene-D4-diamine, also known as o-Phenylenediamine-d4, is a stable, non-radioactive, isotopically labeled aromatic amine. Its primary utility in research stems from its chemical identity to its non-deuterated counterpart, o-phenylenediamine, allowing it to serve as an invaluable tool in various analytical and synthetic applications. The +4 Da mass shift makes it an excellent internal standard for precise quantification in mass spectrometry-based analyses.[1] Furthermore, it acts as a building block for synthesizing deuterated heterocyclic compounds, such as benzimidazoles and benzotriazoles, which are crucial in pharmaceutical and materials science research.[1]

Despite its utility, its structural similarity to o-phenylenediamine means it shares a comparable toxicological profile, necessitating stringent safety measures.

Caption: Chemical structure of 1,2-Benzene-D4-diamine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 291765-93-0 | [2][3] |

| Molecular Formula | C₆D₄H₄N₂ | [3] |

| Molecular Weight | 112.17 g/mol | [3] |

| Appearance | Off-white to brown solid | [4] |

| Melting Point | 100 - 103 °C (212 - 217 °F) | [4] |

| Boiling Point | 256 - 258 °C (493 - 496 °F) | [4] |

| Flash Point | 136 °C (277 °F) | [4] |

| Auto-ignition Temp. | 540 °C (1,004 °F) | [4] |

| Water Solubility | 40 g/L | [4] |

Hazard Identification and Toxicological Profile

Understanding the specific hazards is fundamental to establishing a self-validating system of safety. The primary risks associated with 1,2-Benzene-D4-diamine are acute toxicity, irritation, and long-term health effects such as suspected carcinogenicity and mutagenicity.[4][5]

GHS Hazard Classification

The compound is classified under the Globally Harmonized System with several significant hazards. The causality is clear: its chemical nature allows it to be readily absorbed and interfere with biological systems.

Table 2: GHS Hazard and Precautionary Statements

| Hazard Code | Statement | Precautionary Code | Prevention/Response Statement |

| H301 | Toxic if swallowed | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5] |

| H312 + H332 | Harmful in contact with skin or if inhaled | P280, P302+P352 | Wear protective gloves/clothing. IF ON SKIN: Wash with plenty of water.[5] |

| H317 | May cause an allergic skin reaction | P272, P333+P313 | Contaminated work clothing must not be allowed out of the workplace. If skin irritation or rash occurs: Get medical advice.[6][7] |

| H319 | Causes serious eye irritation | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| H341 | Suspected of causing genetic defects | P201, P308+P313 | Obtain special instructions before use. IF exposed or concerned: Get medical advice/attention.[5][7] |

| H351 | Suspected of causing cancer | P201, P308+P313 | Obtain special instructions before use. IF exposed or concerned: Get medical advice/attention.[5][7] |

| H410 | Very toxic to aquatic life with long lasting effects | P273 | Avoid release to the environment.[5] |

This table is a summary. Always consult the full Safety Data Sheet (SDS) before use.[4][5]

Toxicological Insights

-

Acute Toxicity: The compound is toxic if swallowed and harmful if inhaled or absorbed through the skin.[4][5] The aromatic amine structure can interfere with metabolic processes, leading to systemic toxicity.

-

Carcinogenicity: The non-deuterated analogue, o-phenylenediamine, is classified by IARC as Group 2B, "possibly carcinogenic to humans."[4] This classification is based on limited evidence in animal studies. Therefore, 1,2-Benzene-D4-diamine must be handled as a suspected carcinogen.

-

Mutagenicity: Laboratory experiments have demonstrated mutagenic effects, indicating the potential to cause genetic defects.[4] This necessitates extreme care to prevent any exposure.

Caption: Primary exposure routes and associated health effects.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) exposure must be applied. This is achieved by implementing a hierarchy of controls, prioritizing engineering solutions over procedural ones.

-

Primary Engineering Control: Chemical Fume Hood The causality for this mandatory control is the compound's classification as harmful if inhaled and its potential to form airborne dust.[4] All handling, weighing, and solution preparation must occur within a certified chemical fume hood to capture dust and vapors at the source, protecting the user and the laboratory environment.[1][8]

-

Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. Its selection is dictated directly by the substance's hazard profile.

Table 3: Mandatory PPE Requirements

| PPE Item | Specification | Rationale for Use |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, inspected before use). | Prevents skin contact and absorption, addressing H312 (Harmful in contact with skin) and H317 (May cause an allergic skin reaction).[4][9] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against airborne dust and splashes, addressing H319 (Causes serious eye irritation).[4][6] |

| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. Contaminated clothing must be removed and laundered by trained personnel.[9] |

| Respiratory | NIOSH/MSHA-approved respirator. | Required if there is a risk of dust formation outside of a fume hood or if exposure limits are exceeded.[8][9] |

Protocols for Safe Handling and Storage

Methodical and deliberate actions are critical. The following protocols are designed as self-validating systems to minimize exposure.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, waste container) inside the hood.

-

Aliquotting/Weighing: Gently open the container under inert gas if possible, avoiding any disturbance that could generate dust. Use anti-static tools and a weigh boat. Close the primary container immediately after removing the required amount.

-

Solution Preparation: Slowly add the solid 1,2-Benzene-D4-diamine to the solvent in your reaction vessel. Never add solvent to the bulk solid, as this can cause splashing.

-

Post-Handling Decontamination: Carefully wipe down the spatula and work surface with a damp cloth (if compatible) or appropriate solvent. Dispose of all contaminated materials (gloves, bench paper, weigh boats) into a designated hazardous waste container located within the fume hood.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][10]

Storage Protocol

The stability of 1,2-Benzene-D4-diamine, both chemically and isotopically, depends on proper storage. The reactive amine groups are susceptible to oxidation and polymerization upon exposure to air and light.[1][6]

-

Atmosphere: Keep the container tightly sealed under an inert gas like argon or nitrogen.[1][6] This prevents oxidation, which can cause discoloration and degradation.[1]

-

Temperature & Location: Store in a cool, dry, and dark area.[1] The storage location should be a well-ventilated cabinet designated for toxic substances, away from incompatible materials such as strong acids and oxidizing agents.[8]

-

Isotopic Stability: To prevent hydrogen-deuterium (H-D) exchange, which would compromise the compound's isotopic purity, strictly avoid contact with protic solvents (e.g., water, methanol) and atmospheric moisture.[11] Use anhydrous, deuterated solvents for solution preparation and handle in a dry atmosphere (e.g., glove box) for highly sensitive applications.[11][12]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

-

General Advice: Move the victim out of the dangerous area. Show this safety data sheet to the attending physician. Immediate medical attention is required.[4][8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[4][6]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Call a physician immediately.[4][6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[4][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and immediately call a physician or poison control center.[4][8]

Spill Response Protocol

The goal is to contain and clean the spill without creating dust or spreading contamination.

Caption: Workflow for responding to a chemical spill.

-

Minor Spill (inside a fume hood):

-

Ensure full PPE is worn.

-

Gently cover the spill with a dry absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

-

Carefully sweep or scoop the material into a designated, sealable hazardous waste container. Avoid creating dust.

-

Wipe the area clean with a suitable solvent and dispose of cleaning materials as hazardous waste.

-

-

Major Spill (outside a fume hood or large quantity):

-

Evacuate all personnel from the immediate area.[9]

-

Alert your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.

-

Prevent entry into the affected area.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Waste Management and Disposal

Due to its toxicity and environmental hazards, 1,2-Benzene-D4-diamine and any materials contaminated with it must be disposed of as hazardous waste.[9]

Step-by-Step Disposal Protocol

-

Segregation: Do not mix this waste with other waste streams. Keep solid waste (contaminated gloves, paper towels, etc.) separate from liquid waste.

-

Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label must include the full chemical name, "Hazardous Waste," and associated hazard symbols.

-